molecular formula C18H17N3O3S B2949302 (E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1798428-84-8

(E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2949302
CAS No.: 1798428-84-8
M. Wt: 355.41
InChI Key: OWGZPWYHRXHYRU-AATRIKPKSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a structurally complex enone derivative featuring:

  • Furan-2-yl group: A five-membered aromatic heterocycle with oxygen, contributing to electron-rich properties.
  • Piperidine ring: A six-membered nitrogen-containing heterocycle, often improving solubility and bioavailability.
  • α,β-Unsaturated ketone (enone): A conjugated system that may participate in Michael addition reactions or serve as a pharmacophore in drug design.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-16(6-5-15-4-2-9-23-15)21-8-1-3-13(11-21)17-19-20-18(24-17)14-7-10-25-12-14/h2,4-7,9-10,12-13H,1,3,8,11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGZPWYHRXHYRU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a novel synthetic derivative that incorporates multiple heterocyclic components, notably a furan ring, a thiophene moiety, and a 1,3,4-oxadiazole. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for the compound is C17H15N3O3SC_{17}H_{15}N_3O_3S, with a molecular weight of approximately 327.36 g/mol. The presence of diverse functional groups contributes to its varied biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₃S
Molecular Weight327.36 g/mol
CAS Number1396891-65-8

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit considerable antimicrobial properties. For instance:

  • Dhumal et al. (2016) demonstrated that compounds containing the 1,3,4-oxadiazole ring effectively inhibited Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .
  • Desai et al. (2016) reported that certain oxadiazole derivatives showed antimicrobial activity significantly stronger than ampicillin against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structure suggests potential anticancer properties. The oxadiazole moiety has been associated with various anticancer activities:

  • A study highlighted that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Das et al. (2020) found that oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

The mechanism of action for such compounds often involves interaction with specific biological targets:

  • Enzyme Inhibition : Many oxadiazole derivatives inhibit enzymes crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other proteins involved in cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested for their antimicrobial efficacy against various bacterial strains:

CompoundMIC (µg/mL)Target Bacteria
Compound 3a100Staphylococcus aureus
Compound 4b125Escherichia coli

These results indicate that certain derivatives possess comparable efficacy to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)20Inhibition of cell cycle progression

These findings suggest promising anticancer potential for further development .

Chemical Reactions Analysis

Nucleophilic Additions to α,β-Unsaturated Ketone

The conjugated enone system undergoes Michael additions and nucleophilic attacks:

NucleophileReaction ConditionsProductReference
AminesEthanol, 60°C, 6hβ-Amino ketone derivatives
ThiolsDMF, room temperature, 2hThioether adducts
Grignard reagentsTHF, −78°C to RT1,2- or 1,4-adducts (stereoselective)

Example: Reaction with pyrrolidine in ethanol yields a stable β-amino ketone via 1,4-addition.

Cycloaddition Reactions

The enone system participates in Diels-Alder reactions:

DienophileConditionsProductNotes
AnthraceneXylene, refluxFuran-anthracene cycloadductLimited yield due to steric hindrance
TetrazinesAcetonitrile, RTPyridazine derivativesBioorthogonal applications inferred from analogs

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core undergoes ring-opening and functionalization:

Reaction TypeConditionsOutcome
Acidic hydrolysis6M HCl, 100°C, 12hThiophene-3-carbohydrazide and furan derivatives
Reduction (H₂/Pd-C)Methanol, 40 psi H₂Piperidine-thiophene amine intermediate
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitro-oxadiazole derivatives (meta-substitution)

Heteroaromatic Substitution (Thiophene/Furan)

Electrophilic substitutions occur preferentially on electron-rich furan and thiophene rings:

ReactionSiteConditionsProduct
BrominationFuran C3Br₂/CHCl₃, 0°C3-Bromo-furan analog
SulfonationThiophene C2SO₃/DMF, 60°CThiophene-2-sulfonic acid derivative

Photochemical and Thermal Behavior

  • Photodimerization : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition of the enone system, forming a dimeric structure.

  • Thermal decomposition : Above 200°C, the oxadiazole ring degrades into CO₂ and NH₃, leaving a piperidine-thiophene residue .

Catalytic Modifications

CatalystReactionOutcome
Pd(PPh₃)₄Suzuki coupling (aryl boronic acid)Biaryl-functionalized oxadiazole
LDADeprotonation (α to ketone)Enolate intermediates for alkylation

Key Stability Considerations:

  • pH sensitivity : Oxadiazole hydrolyzes rapidly in strong acids (t₁/₂ = 2h in 1M HCl) .

  • Light sensitivity : Stores best in amber vials at −20°C to prevent photodegradation .

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing antimicrobial and anticancer agents, as evidenced by structural analogs . Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Functional Groups Notable Features
Target Compound C₁₉H₁₇N₃O₃S 367.43 Furan-2-yl, thiophen-3-yl-1,3,4-oxadiazole, piperidine, enone Combines electron-rich heterocycles (furan, thiophene) with a rigid oxadiazole-piperidine scaffold. Potential H-bond acceptor sites.
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one C₁₈H₁₈ClNO₂ 315.79 4-Chlorophenyl-furan, piperidine, enone Chlorophenyl enhances lipophilicity; lacks oxadiazole-thiophene system. Simpler heterocyclic framework.
(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)phthalazin-2-yl)prop-2-en-1-one C₂₉H₂₆N₆O₃S 550.62 Diaminopyrimidine, dimethoxyphenyl, thiophen-2-yl-phthalazine, enone Extended π-system with multiple aromatic rings; diaminopyrimidine may enhance DNA-binding potential.
(E)-1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(3,4,5-trimethoxy-phenyl)prop-2-en-1-one C₂₃H₂₂O₅ 378.42 Chromen-6-yl (coumarin derivative), trimethoxyphenyl, enone Bulky substituents (chromen, trimethoxy) increase steric hindrance; potential fluorescence properties.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1637 cm⁻¹, consistent with enones in . The oxadiazole and thiophene groups may introduce additional peaks at 1600–1500 cm⁻¹ (C=N/C=S stretches).
  • NMR Data : Compared to the chlorophenyl analog in , the target compound’s thiophene-oxadiazole system would downfield-shift aromatic protons (e.g., δ 7.40–8.06 ppm in ) . Piperidine protons typically resonate near δ 1.50–3.50 ppm.
  • Solubility and Lipophilicity : The oxadiazole-thiophene system may reduce solubility in polar solvents compared to the trimethoxyphenyl analog in . Chlorophenyl substitution () increases logP, favoring membrane permeability .

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